2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine
CAS No.: 2097893-89-3
Cat. No.: VC5529513
Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097893-89-3 |
|---|---|
| Molecular Formula | C18H20ClN3O2 |
| Molecular Weight | 345.83 |
| IUPAC Name | (3-chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H20ClN3O2/c1-12-9-13(2)21-18(20-12)24-16-7-4-8-22(11-16)17(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3 |
| Standard InChI Key | KEGGYCHUAHQMTF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
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A 4,6-dimethylpyrimidine ring, which serves as a planar aromatic system capable of π-π interactions.
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A piperidin-3-yloxy group, providing conformational flexibility and hydrogen-bonding potential.
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A 3-chlorobenzoyl substituent, introducing lipophilicity and electron-withdrawing effects due to the chlorine atom.
The stereochemistry of the piperidine ring and the spatial orientation of the chlorobenzoyl group may influence its binding affinity to biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃O₂ |
| Molecular Weight | 345.83 g/mol |
| IUPAC Name | (3-Chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
| SMILES | CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)C |
| InChIKey | KEGGYCHUAHQMTF-UHFFFAOYSA-N |
Synthesis and Manufacturing
Purification and Characterization
Purification likely involves column chromatography or recrystallization, followed by validation via:
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High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
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Nuclear Magnetic Resonance (NMR): ¹H NMR would reveal methyl singlet protons (δ 2.3–2.5 ppm) and aromatic signals from the chlorobenzoyl group (δ 7.4–8.1 ppm).
Physicochemical Properties
Solubility and Stability
Experimental solubility data are unavailable, but computational predictions using the LogP value (estimated 3.1–3.5) suggest moderate lipophilicity, favoring solubility in organic solvents like DMSO or ethanol. The compound’s stability under ambient conditions remains unverified, though the electron-withdrawing chlorine atom may enhance hydrolytic resistance compared to non-halogenated analogs.
Spectroscopic Profile
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UV-Vis: Absorbance maxima expected near 265–280 nm due to the pyrimidine and benzoyl chromophores.
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IR: Stretching vibrations for C=O (∼1680 cm⁻¹), C-Cl (∼750 cm⁻¹), and C-O-C (∼1250 cm⁻¹).
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Compound: Structural modifications could yield selective kinase inhibitors for oncology.
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Prodrug Development: The ester linkage in related compounds (e.g., ethyl pyrimidine carboxylates) enhances bioavailability .
Material Science
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Liquid Crystals: Pyrimidine derivatives with alkyl chains exhibit mesomorphic behavior, relevant for display technologies .
Comparative Analysis with Structural Analogs
Chlorobenzoyl Derivatives
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Bioavailability: The 3-chloro substitution may improve metabolic stability vs. 4-chloro isomers.
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Toxicity: Chlorinated aromatics require careful assessment of bioaccumulation potential.
Piperidine-Containing Drugs
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Antipsychotics: Similar to risperidone’s piperidine scaffold but lacking dopamine receptor affinity.
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Antihistamines: Structural parallels to cetirizine suggest possible H₁ antagonism.
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